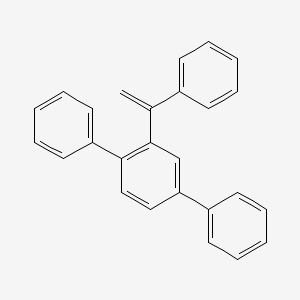
1,4-Diphenyl-2-(1-phenylethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diphenyl-2-(1-phenylethenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by its unique structure, which includes three phenyl groups attached to a central benzene ring
Preparation Methods
The synthesis of 1,4-Diphenyl-2-(1-phenylethenyl)benzene typically involves several steps, starting with the preparation of the necessary precursors. One common method involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. For instance, the compound can be synthesized through a series of nucleophilic aromatic substitution reactions, where electron-withdrawing groups on the benzene ring facilitate the substitution process . Industrial production methods may involve the use of catalysts and high-temperature conditions to optimize yield and purity .
Chemical Reactions Analysis
1,4-Diphenyl-2-(1-phenylethenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, such as cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkyl groups being introduced to the benzene ring
Common reagents and conditions used in these reactions include halogens, strong acids, and bases, as well as catalysts like palladium and platinum. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted benzene derivatives and cyclohexane derivatives .
Scientific Research Applications
1,4-Diphenyl-2-(1-phenylethenyl)benzene has a wide range of scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of this compound and its derivatives in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of polymers, resins, and other materials with desirable mechanical and chemical properties
Mechanism of Action
The mechanism by which 1,4-Diphenyl-2-(1-phenylethenyl)benzene exerts its effects involves interactions with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding properties. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
1,4-Diphenyl-2-(1-phenylethenyl)benzene can be compared with other aromatic hydrocarbons, such as:
Biphenyl: Similar in structure but lacks the additional phenylethenyl group, resulting in different reactivity and applications.
Triphenylmethane: Contains three phenyl groups attached to a central carbon atom, differing in its electronic properties and uses.
1,1-Diphenylethylene: Shares a similar structure but with different substitution patterns, leading to variations in chemical behavior and applications
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial contexts.
Properties
CAS No. |
83283-82-3 |
|---|---|
Molecular Formula |
C26H20 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1,4-diphenyl-2-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C26H20/c1-20(21-11-5-2-6-12-21)26-19-24(22-13-7-3-8-14-22)17-18-25(26)23-15-9-4-10-16-23/h2-19H,1H2 |
InChI Key |
WOSADFHZHXOJKJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=C(C=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















